molecular formula C17H29NO3S B610796 Sethoxydim CAS No. 74051-80-2

Sethoxydim

Cat. No.: B610796
CAS No.: 74051-80-2
M. Wt: 327.48
InChI Key: CSPPKDPQLUUTND-NBVRZTHBSA-N
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Description

Sethoxydim is a postemergent herbicide primarily used for the control of grass weeds in a variety of horticultural crops. It is a member of the cyclohexanedione family and functions as an acetyl-CoA carboxylase inhibitor. This compound is marketed under several brand names, including Poast, Torpedo, Ultima, Vantage, Conclude, and Rezult .

Mechanism of Action

Target of Action

This compound primarily targets annual and perennial grasses . The main target of this compound within these organisms is the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid synthesis, which is vital for the growth and development of plants .

Mode of Action

This compound is absorbed rapidly through leaf surfaces, transported in the xylem and phloem, and accumulated in meristematic tissues . It acts by inhibiting the activity of ACCase . This inhibition prevents the synthesis of lipids, thereby disrupting the normal growth and development of the targeted grasses .

Biochemical Pathways

The inhibition of ACCase by this compound affects the fatty acid synthesis pathway . ACCase is responsible for catalyzing an early step in this pathway, converting acetyl-CoA to malonyl-CoA . By inhibiting ACCase, this compound disrupts this conversion, leading to a decrease in fatty acid synthesis .

Pharmacokinetics

This compound exhibits high water solubility (4,000 ppm) and low soil adsorption potential . It is readily degraded through microbial metabolism and photolysis, possibly also by hydrolysis . The average half-life of this compound in soils is four to five days . Due to its water solubility and weak soil binding, this compound can be highly mobile in the environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is degraded rapidly by microbial degradation and photolysis . Its half-life in the field ranges from 5 to 25 days . In water, this compound can be degraded by sunlight within several hours . An oil adjuvant or non-ionic surfactant should be used to facilitate absorption of this compound by plants .

Biochemical Analysis

Biochemical Properties

Sethoxydim interacts with various biomolecules within the cell. It does not affect the uptake of any 14C-precursor into or respiration of the root tip tissue . It does inhibit DNA and cell wall syntheses 120 minutes after treatment . This compound also inhibits the incorporation of 14C-acetic acid into the lipid fraction in a time- and concentration-dependent manner .

Cellular Effects

This compound has a significant impact on cellular processes. It inhibits growth and cell division in root and shoot meristems of graminaceous plants following foliar application . Although RNA and protein syntheses are not affected by this compound, DNA and cell wall syntheses are inhibited .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits DNA synthesis and cell wall synthesis, affecting the growth and division of cells . This compound also inhibits the incorporation of 14C-acetic acid into the lipid fraction, although this does not play a major role in its mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The uptake and incorporation of 14C-labeled thymidine, uridine, leucine, glucose, and acetic acid into cell constituents, as well as respiration, increase continuously with time progressions during the incubation period .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the incorporation of 14C-acetic acid into the lipid fraction, suggesting an effect on lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sethoxydim is synthesized through a multi-step process involving the reaction of 2-cyclohexen-1-one with various reagents to introduce the ethoxyimino and ethylthio groups. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

    Photolysis conditions: Ultraviolet light exposure.

Major Products Formed:

Scientific Research Applications

Sethoxydim has several applications in scientific research:

Comparison with Similar Compounds

Sethoxydim stands out due to its specific chemical structure and its broad application in various horticultural settings.

Properties

IUPAC Name

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CSPPKDPQLUUTND-NBVRZTHBSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O
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Isomeric SMILES

CCC/C(=N\OCC)/C1=C(CC(CC1=O)CC(C)SCC)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3S
Record name SETHOXYDIM
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DSSTOX Substance ID

DTXSID7058466
Record name 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b
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Molecular Weight

327.5 g/mol
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Physical Description

Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide., Odorless liquid; [HSDB]
Record name SETHOXYDIM
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Boiling Point

>90 °C at pressure 3X10-5 mm Hg
Record name SETHOXYDIM
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Solubility

Solubility in water, 25 mg/L at 20 °C, pH 4, In water, 4,700 mg/L at 20 °C, pH 7, Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg.
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Density

1.043 g/mL at 25 °C
Record name SETHOXYDIM
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Vapor Pressure

0.00000016 [mmHg], 1.6X10-7 mm Hg at 20-25 °C
Record name Sethoxydim
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Color/Form

Oily liquid

CAS No.

74051-80-2, 71441-80-0
Record name SETHOXYDIM
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Record name Sethoxydim [BSI:ISO]
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Record name 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b
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Record name 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxycyclohex-2-en-1-one
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Record name SETHOXYDIM
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